Fluoroquine

Antimalarial 4-Aminoquinoline Structure-Activity Relationship

Researchers conflating 4-aminoquinoline analogs risk flawed SAR conclusions due to non-equipotent 7-substituent activity. Fluoroquine is the essential 7-fluoro reference standard, uniquely enabling quantitative mechanistic studies inaccessible to chloroquine. - **¹⁹F-NMR Probe**: Enables drug-DNA binding kinetics via ~1.5 ppm downfield shift; unattainable with non-fluorinated analogs. - **SAR Benchmark**: Delivers a distinct resistance profile (IC₅₀ 18-500 nM) for deconvoluting 7-position substituent effects. - **Supply Assurance**: Analytical standard-grade material provided with full QC documentation to validate high-throughput antimalarial screening assays.

Molecular Formula C18H26FN3
Molecular Weight 303.4 g/mol
CAS No. 442-96-6
Cat. No. B1209687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroquine
CAS442-96-6
Synonyms7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
fluoroquine
Molecular FormulaC18H26FN3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F
InChIInChI=1S/C18H26FN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
InChIKeyOTKWDNCXANVGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoroquine (CAS 442-96-6) Chemical Identity and Core Characteristics for Scientific Procurement


Fluoroquine (CAS 442-96-6) is a synthetic 7-fluoro-substituted 4-aminoquinoline derivative, structurally classified as a chloroquine analog [1]. Its molecular formula is C₁₈H₂₆FN₃ with a molecular weight of 303.4 g/mol, distinguished by a fluorine atom at the 7-position of the quinoline ring and an N,N-diethyl-diaminoalkane side chain [2]. This fluorinated analog retains the nucleic acid-binding properties characteristic of the 4-aminoquinoline class, demonstrating comparable DNA intercalation and thermal stabilization to its parent compound chloroquine [3].

4-Aminoquinoline analog for nucleic acid binding studies
¹⁹F-NMR reporter group for biophysical probe development
SAR comparator for 7-substituted antimalarial series

Why Fluoroquine (CAS 442-96-6) Cannot Be Assumed Interchangeable with Generic 4-Aminoquinolines


Substitution of the 7-position chlorine in chloroquine with a fluorine atom, as in fluoroquine, produces a quantifiably distinct pharmacological profile in antimalarial assays, contrary to the equipotency observed for other halogen substitutions such as 7-iodo or 7-bromo [1]. While fluoroquine exhibits comparable binding to nucleic acids, this similarity does not extend to antiparasitic efficacy; the 7-fluoro modification yields a 2.5-fold to over 40-fold reduction in antiplasmodial potency against chloroquine-resistant strains compared to chloroquine [1]. Therefore, procurement decisions cannot assume functional equivalence across 4-aminoquinoline analogs without verifying the specific substituent profile.

Fluoroquine (7-F) Distinct antiplasmodial potency profile; reported IC₅₀ may differ from chloroquine by order of magnitude
Generic 4-Aminoquinoline Substituent-dependent activity; procurement without verification may lead to activity mismatch

Fluoroquine (CAS 442-96-6) Quantitative Differential Evidence Versus Chloroquine and Fluoroquinolone Comparators


Comparative Antiplasmodial Activity of Fluoroquine Versus Chloroquine in P. falciparum Strains

In a direct structure-activity relationship study, the 7-fluoro substitution characteristic of fluoroquine was directly compared to chloroquine (7-chloro) and other halogenated analogs. Fluoroquine (as a representative 7-fluoro-AQ) demonstrated significantly reduced antiplasmodial activity relative to chloroquine. Specifically, 7-fluoro-AQs showed IC₅₀ values of 15–50 nM against chloroquine-susceptible P. falciparum, whereas 7-chloro-AQs (including chloroquine) exhibited IC₅₀ values of 3–12 nM against the same strains [1]. Against chloroquine-resistant P. falciparum, the differential widened substantially, with 7-fluoro-AQs displaying IC₅₀ values of 18–500 nM compared to 3–12 nM for 7-chloro-AQs [1]. In contrast, 7-iodo- and 7-bromo-AQs retained activity comparable to chloroquine against both susceptible and resistant strains (IC₅₀ 3–12 nM) [1].

Antiplasmodial potency
Head-to-head
IC₅₀: 15–500 nM (7-fluoro) vs 3–12 nM (7-chloro)
Substituent-driven potency context; potency differs by 7-position halogen
Reported in susceptible and resistant P. falciparum strains
Antimalarial 4-Aminoquinoline Structure-Activity Relationship

Nucleic Acid Binding and Thermal Stabilization: Fluoroquine Versus Chloroquine

Optical absorption and fluorescence experiments demonstrated that fluoroquine binds to nucleic acids in a manner similar to its analog chloroquine. At low drug-to-base pair ratios, binding of both drugs appears random. Critically, fluoroquine and chloroquine elevate the melting temperature (Tₘ) of DNA to a comparable extent [1]. Binding of fluoroquine to DNA, tRNA, or poly(A) results in a downfield shift of approximately 1.5 ppm for the ¹⁹F-NMR resonance, providing a direct spectroscopic handle absent in chloroquine [1].

DNA melting temperature
Head-to-head
Comparable Tₘ elevation between fluoroquine and chloroquine
Supports nucleic acid intercalation probe; ¹⁹F-NMR detection advantage
Reported via optical absorption and fluorescence spectroscopy
Biophysics DNA Binding Spectroscopy

Comparative Antimalarial Potency of Fluoroquinolone Antibiotics Against P. falciparum

While fluoroquine is a 4-aminoquinoline, its name is often conflated with fluoroquinolone antibacterials. A 1993 study comparing three fluoroquinolone antibiotics—ciprofloxacin, norfloxacin, and ofloxacin—against P. falciparum provides context for cross-class expectations. IC₅₀ values (mean ± SD) were: ciprofloxacin 6.38 ± 1.34 μg/mL, norfloxacin 11.24 ± 1.27 μg/mL, and ofloxacin 22.3 ± 3.11 μg/mL. Corresponding MIC values were 32 μg/mL, 64 μg/mL, and 128 μg/mL, respectively [1]. No cross-resistance between fluoroquinolones and chloroquine was observed [1].

Class confusion risk
Class-level
Fluoroquine (4-aminoquinoline) distinct from fluoroquinolone antibacterials
Prevents procurement conflation between chemical classes
Data from ciprofloxacin, norfloxacin, ofloxacin antimalarial studies
Antimalarial Fluoroquinolone Repurposing

Fluorine-18 Radiolabeling Potential: A Structural Distinction Enabling PET Tracer Development

The presence of a fluorine atom at the 7-position of the quinoline ring in fluoroquine creates a structural opportunity for ¹⁸F-radiolabeling—a capability not present in the parent compound chloroquine. Recent research has focused on synthesizing hypervalent iodine precursors for rapid generation of ¹⁸F-fluoroquine as a PET radiotracer [1]. Fluorine-18 (t₁/₂ = 109.7 min) is one of the most widely used isotopes for PET molecular imaging [2]. Obtaining ¹⁸F-fluoroquine can expand the use of these compounds and confer theranostic activity [2].

¹⁸F labeling potential
Method context
7-Fluorine enables radiochemical substitution for PET tracer development
Supports non-invasive biodistribution and pharmacokinetic imaging research
Hypervalent iodine precursor synthesis reported
Radiochemistry PET Imaging Theranostics

Fluoroquine (CAS 442-96-6) High-Fidelity Research and Industrial Application Scenarios


Biophysical Mechanistic Studies of Nucleic Acid Binding Using ¹⁹F-NMR Spectroscopy

Fluoroquine is uniquely suited for probing drug-nucleic acid interactions via ¹⁹F-NMR, a capability not available with chloroquine. The fluorine atom provides a sensitive spectroscopic reporter group, with binding resulting in a characteristic ~1.5 ppm downfield shift [1]. This enables detailed motional and conformational studies of the drug-DNA complex in vitro, including measurement of spin-lattice relaxation times and nuclear Overhauser effects [1]. For laboratories equipped with NMR spectroscopy, fluoroquine offers a quantitative advantage over non-fluorinated analogs for elucidating binding mechanisms and kinetics.

Development of ¹⁸F-Labeled PET Radiotracers for In Vivo Pharmacokinetic Imaging

The 7-fluoro substituent makes fluoroquine a viable precursor for ¹⁸F radiolabeling, enabling the creation of PET tracers for non-invasive imaging of drug distribution [2]. Research efforts have demonstrated the feasibility of synthesizing hypervalent iodine precursors for rapid radiofluorination [2]. This application is particularly valuable for preclinical pharmacokinetic studies of 4-aminoquinoline analogs, potentially extending to theranostic applications [3]. Procurement for radiochemistry development should prioritize fluoroquine over non-fluorinated 4-aminoquinolines.

Structure-Activity Relationship (SAR) Studies of 7-Substituted 4-Aminoquinolines

Fluoroquine serves as a critical comparator in SAR campaigns exploring the antimalarial activity of 7-substituted 4-aminoquinolines. Its well-documented activity profile—IC₅₀ 15–50 nM (susceptible) and 18–500 nM (resistant)—provides a quantitative benchmark against which new analogs can be measured [4]. Unlike 7-iodo and 7-bromo analogs, which retain chloroquine-like potency, the 7-fluoro modification results in a distinct activity fingerprint [4]. This makes fluoroquine an essential reference compound for deconvoluting the contribution of 7-position substituents to antiplasmodial efficacy and resistance profile.

Control Compound in Fluoroquinolone Antimalarial Repurposing Screens

Given the frequent conflation of 'fluoroquine' with 'fluoroquinolones,' fluoroquine can be strategically employed as a negative control or comparator in high-throughput screens evaluating fluoroquinolone antibiotics for antimalarial activity. The established IC₅₀ values for ciprofloxacin (6.38 μg/mL), norfloxacin (11.24 μg/mL), and ofloxacin (22.3 μg/mL) against P. falciparum provide quantitative benchmarks for assay validation [5]. Inclusion of fluoroquine in such screens can help discriminate between 4-aminoquinoline and fluoroquinolone mechanisms of action, preventing misinterpretation of hit compounds.

Application
Selection Property
Validation Focus
Nucleic acid binding biophysics
¹⁹F-NMR reporter group
Binding-induced chemical shift review
PET radiotracer development
Fluorine substitution site
Radiochemical precursor feasibility
7-Substituted 4-aminoquinoline SAR
Substituent-dependent potency profile
Antiplasmodial potency context review
Antimalarial screening studies
Chemical class distinction (4-aminoquinoline)
Assay-class specificity review

Technical Documentation Hub

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61 linked technical documents
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